molecular formula C23H25N3O5 B2829068 7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1207030-87-2

7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2829068
CAS RN: 1207030-87-2
M. Wt: 423.469
InChI Key: ORRSGWMDNUPCFO-UHFFFAOYSA-N
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Description

7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
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Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Concerns

Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely used in various industrial and commercial products to prevent oxidative reactions and extend product shelf life. These compounds have been detected in different environmental matrices, including indoor dust, outdoor air particulates, sea sediment, river water, and even in human tissues such as fat, serum, urine, breast milk, and fingernails. Their presence in the environment and in humans raises concerns about their potential health impacts, as some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or be carcinogenic. The transformation products of these SPAs might have even worse effects, such as DNA damage caused by 2,6-di-tert-butyl-p-benzoquinone (BHT-Q). Future research should focus on understanding the environmental behaviors of novel high molecular weight SPAs, the effects of co-exposure to several SPAs, their impact on infants, and the development of SPAs with lower toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).

Advances in 1,2-Oxazines and 1,2-Benzoxazines Chemistry

The chemistry of 1,2-oxazines, 1,2-benzoxazines, and related compounds offers a rich field for exploration due to their synthesis from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones and their applications in various chemical reactions. These compounds serve as important intermediates in synthetic chemistry, and their transformation into various other compounds through methods such as dehydration and reduction highlights their versatility. The significance of oxazinium salts as electrophiles and their role in synthesis and reactions underline the potential of these compounds in the development of novel synthetic routes and materials (Sainsbury, 1991).

Parabens in Aquatic Environments: A Review

Parabens, used as preservatives in various consumer products, have raised environmental concerns due to their weak endocrine-disrupting potential and ubiquitous presence in water bodies. Despite treatments that can effectively remove them from wastewater, parabens persist in the environment at low concentrations, especially in surface water and sediments. Their occurrence reflects the continuous introduction into the environment through consumer product usage. The formation of chlorinated by-products of parabens, detected in wastewater, swimming pools, and rivers, necessitates further investigation into their stability, persistence, and potential toxicity to better understand the environmental impact of paraben use (Haman et al., 2015).

properties

IUPAC Name

7-tert-butyl-4-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-23(2,3)15-7-8-16-18(11-15)30-13-21(27)26(16)12-20-24-22(25-31-20)14-6-9-17(28-4)19(10-14)29-5/h6-11H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRSGWMDNUPCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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